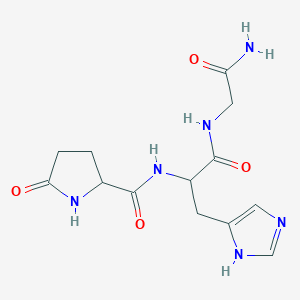![molecular formula C8H16O5 B12280653 [2-(2-Ethoxyethoxy)ethoxy]acetic acid CAS No. 7743-98-8](/img/structure/B12280653.png)
[2-(2-Ethoxyethoxy)ethoxy]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, [2-(2-ethoxyethoxy)ethoxy]- is an organic compound with the molecular formula C8H16O5. It is a derivative of acetic acid where the hydrogen atom of the carboxyl group is replaced by a [2-(2-ethoxyethoxy)ethoxy] group. This compound is known for its unique chemical properties and applications in various fields, including chemistry, biology, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, [2-(2-ethoxyethoxy)ethoxy]- typically involves the reaction of ethylene glycol monoethyl ether with ethylene oxide, followed by the reaction with chloroacetic acid. The reaction conditions usually include the presence of a base such as sodium hydroxide to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in a controlled environment to prevent any side reactions and to ensure the safety of the process .
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid, [2-(2-ethoxyethoxy)ethoxy]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and acids (e.g., hydrochloric acid) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction results in the formation of alcohols .
Applications De Recherche Scientifique
Acetic acid, [2-(2-ethoxyethoxy)ethoxy]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a stabilizer for nanoparticles.
Biology: The compound is used in the formulation of biocompatible materials and as a surfactant modifier.
Medicine: It is explored for its potential use in drug delivery systems due to its biocompatibility.
Mécanisme D'action
The mechanism of action of acetic acid, [2-(2-ethoxyethoxy)ethoxy]- involves its interaction with various molecular targets and pathways. The compound can form hydrogen bonds and interact with other molecules through van der Waals forces. These interactions can influence the stability and reactivity of the compound in different environments .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-(2-Methoxyethoxy)ethoxy)acetic acid: This compound has a similar structure but with a methoxy group instead of an ethoxy group.
2-Ethoxyethyl acetate: This compound is an ester of ethoxyethanol and acetic acid and is used as a solvent.
Uniqueness
Acetic acid, [2-(2-ethoxyethoxy)ethoxy]- is unique due to its specific ethoxyethoxyethoxy group, which imparts distinct chemical properties and applications. Its ability to stabilize nanoparticles and its use in biocompatible systems make it particularly valuable in scientific research and industrial applications .
Propriétés
Numéro CAS |
7743-98-8 |
|---|---|
Formule moléculaire |
C8H16O5 |
Poids moléculaire |
192.21 g/mol |
Nom IUPAC |
2-[2-(2-ethoxyethoxy)ethoxy]acetic acid |
InChI |
InChI=1S/C8H16O5/c1-2-11-3-4-12-5-6-13-7-8(9)10/h2-7H2,1H3,(H,9,10) |
Clé InChI |
FYRBJJHCFFXENF-UHFFFAOYSA-N |
SMILES canonique |
CCOCCOCCOCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


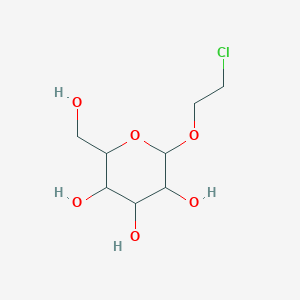
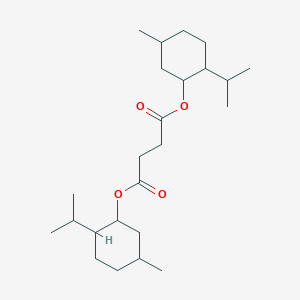
![2-Amino-6-[(2-iodoacetyl)amino]hexanoic acid](/img/structure/B12280578.png)

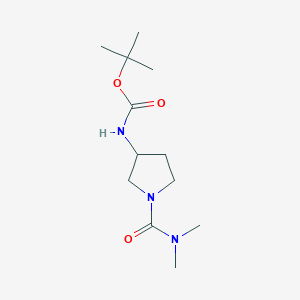
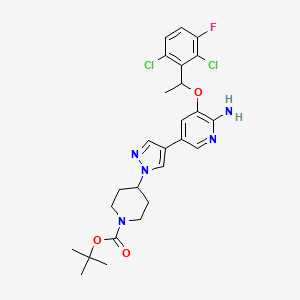
![1-{[1-(3,5-difluorobenzenesulfonyl)azetidin-3-yl]methyl}-2-methyl-1H-imidazole](/img/structure/B12280609.png)
![7-Fluoro-2-methyl-3-({1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B12280614.png)

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12280618.png)



